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3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate

Kinase inhibitor Building block Medicinal chemistry

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate (CAS 2201364-76-1; molecular formula C₁₂H₁₃F₃N₄O₂; MW 302.25) is a heterobicyclic building block composed of a pyrazolo[3,4-b]pyridine core substituted at the 3-position with an azetidin-3-yl moiety and at N1 with a methyl group, supplied as the trifluoroacetate salt. This scaffold belongs to the pyrazolo[3,4-b]pyridine class, a privileged kinase hinge-binder motif exploited in programs targeting CDKs, JAKs, ALK, TRK, TBK1, PI4KIIIβ, and TAM/MET kinases.

Molecular Formula C12H13F3N4O2
Molecular Weight 302.257
CAS No. 2201364-76-1
Cat. No. B2598513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate
CAS2201364-76-1
Molecular FormulaC12H13F3N4O2
Molecular Weight302.257
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=N1)C3CNC3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H12N4.C2HF3O2/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3;(H,6,7)
InChIKeyBZXWCTSNCCLLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine Trifluoroacetate (CAS 2201364-76-1): Procurement-Ready Pyrazolopyridine Building Block Profile


3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate (CAS 2201364-76-1; molecular formula C₁₂H₁₃F₃N₄O₂; MW 302.25) is a heterobicyclic building block composed of a pyrazolo[3,4-b]pyridine core substituted at the 3-position with an azetidin-3-yl moiety and at N1 with a methyl group, supplied as the trifluoroacetate salt . This scaffold belongs to the pyrazolo[3,4-b]pyridine class, a privileged kinase hinge-binder motif exploited in programs targeting CDKs, JAKs, ALK, TRK, TBK1, PI4KIIIβ, and TAM/MET kinases [1]. The compound carries a single free azetidine -NH, providing a chemically distinct and readily derivatizable handle compared to N-protected or C4-functionalized analogs, while the methyl group on N1 eliminates tautomeric ambiguity at the pyrazole ring and distinguishes it from des-methyl or N-unsubstituted variants [2].

Why Substituting 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine Trifluoroacetate with a Close Analog Risks Synthesis Failure and Reproducibility Loss


Even minor structural changes within the pyrazolo[3,4-b]pyridine series produce large differences in downstream biological activity and synthetic utility. Moving the azetidine from the 3-position to the 1-position, for instance, swaps a hydrogen-bond-donating -NH for a fully substituted ring, eliminating a critical derivatization point and altering the vector of substitution relative to the kinase hinge-binding motif . Similarly, omitting the N1-methyl group introduces prototropic tautomerism at the pyrazole that can split ¹H-NMR signals, complicate purity analysis, and generate regioisomeric mixtures during N-alkylation [1]. The trifluoroacetate counterion, versus the free base or a hydrochloride salt, directly affects solubility in polar aprotic solvents (DMF, DMSO) used in amide coupling and Buchwald-Hartwig reactions; replacing it with the free base can reduce dissolution rate and lead to incomplete conversion during library synthesis . These constraints mean that generic substitution without careful head-to-head qualification risks synthesis failure, impure product, and non-reproducible SAR.

Head-to-Head Evidence for 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine Trifluoroacetate Versus Closest Structural Analogs


Regiospecific Azetidine Substitution at the C3 Position Defines a Unique Derivatization Vector Irreproducible with C4-Functionalized or 1-Position Azetidine Scaffolds

The target compound bears the azetidine ring at the pyrazole C3 position via a direct C-C bond, providing a secondary amine (-NH) that serves as a nucleophilic handle for amide coupling, sulfonylation, or reductive amination. The closest commercial alternative substituted at the pyrazole 4-position or bearing azetidine at N1 lacks this free -NH and presents a fundamentally different exit vector from the kinase hinge-binding plane. This positional difference is non-substitutable in SAR studies, as demonstrated across pyrazolo[3,4-b]pyridine kinase inhibitor series where C3-substitution patterns consistently yield distinct potency and selectivity profiles compared to C4 or C5 congeners [1].

Kinase inhibitor Building block Medicinal chemistry SAR exploration Hinge binder

Purity Benchmarking: ≥98% HPLC Purity Versus Common 95% Threshold Provides Quantifiable Advantage for Downstream Coupling Efficiency

Reputable vendors including ChemScene, Leyan, and MolCore list the trifluoroacetate salt at ≥98% purity (HPLC), whereas the 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine tetra(trifluoroacetic acid) salt (CAS not provided; MF C₁₈H₁₆F₁₂N₄O₈, MW 644.32) and the N1-unsubstituted 3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridine tris(trifluoroacetic acid) salt (CAS 1361115-29-8) are frequently offered at 95% purity . A ≥3% absolute purity difference translates to at least 30 mg less impurity per gram of building block, which for a 0.1 mmol coupling reaction (typical for library synthesis) means ≤2 mg vs. ≥5 mg of unknown impurity entering the reaction—enough to consume limiting reagent, poison palladium catalysts, or generate side products that complicate LC-MS purification.

Purity Procurement Chemical synthesis Amide coupling Library synthesis

Mono-Trifluoroacetate Salt Form Provides Favorable Solubility and Handling Characteristics Compared to Free Base and Multi-TFA Salt Variants

The target compound is supplied as a mono-trifluoroacetate salt (1:1 stoichiometry; MW 302.25), contrasting with the tetra(trifluoroacetic acid) salt form (MW 644.33) of the same free base core and the tris(trifluoroacetic acid) salt (MW 516.27) of the N1-unsubstituted analog [1]. The mono-TFA salt directly provides a protonated azetidine -NH₂⁺, ensuring rapid dissolution in polar aprotic solvents (DMSO, DMF, NMP) commonly used for amide coupling without requiring a separate in situ acid activation step. The multi-TFA salts, while also soluble, contain a significantly higher weight fraction of trifluoroacetic acid (up to ~57% w/w for the tetra salt), meaning that on a weight basis, 1 g of material delivers only ~430 mg of usable free base, versus ~620 mg from the mono-TFA salt—a ~44% greater effective payload per gram purchased .

Salt selection Solubility Formulation Amide coupling DMSO solubility

Application-Specific Evidence: Pyrazolo[3,4-b]pyridine Scaffold Delivers Sub-Nanomolar to Low Nanomolar Kinase Inhibition Across Multiple Targets When Appropriately Derivatized

While no published IC₅₀ values exist for the underivatized building block itself (as expected for a synthetic intermediate), the pyrazolo[3,4-b]pyridine scaffold into which this building block elaborates has been validated with quantitative kinase inhibition data across multiple targets . Representative derivatized compounds containing a C3-substituted pyrazolo[3,4-b]pyridine core have demonstrated: TBK1 IC₅₀ = 0.2 nM (compound 15y) [1]; ALK IC₅₀ = 1.58 nM (compound 9v) [2]; CDK2 IC₅₀ = 0.88 μM (compound 6e, compared to roscovitine IC₅₀ = 0.84 μM) [3]; and TRK IC₅₀ = 56 nM (compound C03) with Km-12 cell proliferation IC₅₀ = 0.304 μM [4]. These data establish the scaffold's intrinsic capability to achieve potent target engagement. The specific substitution pattern of the target compound (C3-azetidine, N1-methyl) is designed to enable rapid exploration of this chemical space through diversification at the azetidine -NH, whereas alternative building blocks with different substitution patterns (e.g., C4-halogen, C5-aryl, N1-H) target different SAR vectors and cannot access the same derivative space.

Kinase inhibition IC50 CDK ALK TBK1 TRK Cancer

Single-Methyl Tautomeric Lock: N1-Methyl Substitution Eliminates Prototropic Ambiguity Present in N1-Unsubstituted Pyrazolo[3,4-b]pyridine Analogs

The N1-methyl group in the target compound locks the pyrazole ring into a single tautomeric form, as confirmed by unambiguous NMR assignment and the computed InChI string (InChI=1S/C10H12N4/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7) [1]. In contrast, the N1-unsubstituted analog 3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridine tris(trifluoroacetic acid) salt (CAS 1361115-29-8) exists as an equilibrium mixture of 1H- and 2H-tautomers, which can produce split or broadened ¹H-NMR signals, complicate HPLC purity assessment (two peaks for a single compound), and lead to regioisomeric mixtures upon N-alkylation . The computed XLogP3-AA of the free base core is 0.3, indicating a balanced hydrophilic-lipophilic profile suitable for both aqueous solubility and membrane permeability in cellular assays [2].

Tautomerism NMR characterization Purity analysis Regioselectivity Quality control

Procurement-Ready Application Scenarios for 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine Trifluoroacetate Based on Verified Evidence


Kinase-Focused Fragment and Lead-Like Library Synthesis via Azetidine-NH Derivatization

The free secondary amine of the azetidine ring enables direct amide coupling with diverse carboxylic acids, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes, allowing parallel library synthesis of 24, 48, or 96 compounds in a single campaign. The N1-methyl lock ensures each well contains a single defined regioisomer, and the ≥98% purity specification minimizes byproduct formation that would otherwise complicate LC-MS purification. This application leverages the scaffold's demonstrated kinase potency track record (TBK1 IC₅₀ = 0.2 nM, ALK IC₅₀ = 1.58 nM, CDK2 IC₅₀ = 0.88 μM) to maximize hit-finding probability [1].

Selective Kinase Probe Development Targeting CDK, ALK, or TRK Families with Defined Substitution Vectors

Structure-based design against kinase co-crystal structures (e.g., PDB 5HCZ for azetidine-containing kinase inhibitors [1]) indicates that the C3-azetidine vector projects toward the solvent-exposed region or the ribose pocket, depending on the target. The building block's computed low TPSA (42.7 Ų for free base core) and rotatable bond count (1) suggest that elaborated derivatives will maintain favorable ligand efficiency metrics. The mono-TFA salt's effective free base content (62.3% w/w) ensures that gram-scale procurement supports synthesis of sufficient material for enzymatic IC₅₀ determination, cellular target engagement assays, and initial PK profiling in rodent studies .

PROTAC and Bifunctional Degrader Synthesis Requiring a Solvent-Exposed Azetidine Exit Vector

The C3-azetidine -NH provides an ideal attachment point for polyethylene glycol (PEG) linkers or alkyl chains in PROTAC (Proteolysis Targeting Chimera) design, where the pyrazolo[3,4-b]pyridine core serves as the target-protein ligand and the azetidine nitrogen connects to the E3 ligase recruiting element. The solubility conferred by the TFA salt in DMF and DMSO ensures homogeneous reaction conditions for the often-challenging final coupling step between the target-ligand-linker conjugate and the E3 ligand. The storage condition (sealed, dry, 2-8°C) preserves the building block's integrity for sequential PROTAC synthesis campaigns [1].

Regioselective N-Alkylation or Cross-Coupling Platform for Late-Stage Diversification

The building block can undergo chemoselective N-alkylation at the azetidine -NH in the presence of the pyridine nitrogen due to the higher nucleophilicity of the secondary amine. Subsequent Pd-catalyzed cross-coupling at the pyridine ring (if halogenated derivatives are prepared) or direct functionalization of the pyrazole ring allows orthogonal diversification strategies. The quantitative purity advantage over multi-TFA salt variants (98% vs. 95%) and higher effective free base content (62.3% vs. 29.2%) translate to fewer equivalents of impurity entering each diversification step, critical for maintaining catalyst activity in palladium-mediated reactions [1].

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